molecular formula C9H7ClN2O2 B3144766 3-(4-Chlorophenyl)imidazolidine-2,4-dione CAS No. 56012-06-7

3-(4-Chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B3144766
CAS No.: 56012-06-7
M. Wt: 210.62 g/mol
InChI Key: KOITZTFSFDMNKZ-UHFFFAOYSA-N
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Description

Contextualization of Imidazolidine-2,4-dione Derivatives in Chemical and Biological Sciences

The imidazolidine-2,4-dione ring, commonly known as hydantoin (B18101), is a crucial pharmacophore, meaning it is a core structural component responsible for a drug's physiological or pharmacological action. mdpi.com Derivatives of this scaffold have been investigated for a wide array of biological activities. mdpi.com

Historically, the discovery of the anticonvulsant properties of phenytoin (B1677684) (5,5-diphenylhydantoin) spurred extensive research into synthesizing and evaluating numerous 5,5-disubstituted hydantoins for various medical applications. nih.gov This has led to the development of drugs for conditions beyond epilepsy. For instance, nilutamide (B1683758) is a nonsteroidal antiandrogen used in cancer therapy, and dantrolene (B1669809) serves as a muscle relaxant. mdpi.com

Research has demonstrated that modifications at the N-1, N-3, and C-5 positions of the hydantoin ring can lead to compounds with diverse biological effects, including:

Anticonvulsant Activity: Many derivatives, particularly those with substitutions at the C-5 position, have been a primary focus of epilepsy research. nih.govresearchgate.netnih.gov Studies on hybrid compounds combining the imidazolidine-2,4-dione and morpholine (B109124) rings have yielded derivatives with broad-spectrum anticonvulsant activity. researchgate.netnih.gov

Antimicrobial and Antifungal Activity: The hydantoin core is present in antimicrobial agents like nitrofurantoin. mdpi.com Research into new derivatives continues to explore this potential. For example, certain chlorobenzyl benzylidene imidazolidinediones have been evaluated against bacteria and fungi. nih.gov Similarly, novel derivatives of methyl 4-((4-(4-chlorophenyl)-2,5-dioxoimidazolidin-1-yl) methyl) benzoate (B1203000) have shown potent activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase. nih.gov

Anticancer Activity: The anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins are significant targets in cancer therapy. nih.gov Scientists have designed and synthesized series of imidazolidine-2,4-dione derivatives to test their ability to inhibit these proteins. nih.gov

Enzyme Inhibition: Derivatives of imidazolidine-2,4-dione have been developed as inhibitors for various enzymes. One study focused on 3-substituted 5,5-diphenyl-2-thioxoimidazolidin-4-one and 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives as potential inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endogenous bioactive fatty acid derivatives.

The table below summarizes the investigated biological activities of various imidazolidine-2,4-dione derivatives.

Derivative ClassBiological Activity InvestigatedResearch Focus
5,5-Diphenylhydantoin (Phenytoin)AnticonvulsantFoundational anti-epileptic drug. nih.gov
N-3 and C-5 Substituted ImidazolidinesAnticonvulsant, AntiarrhythmicSynthesis and pharmacological studies.
Chlorobenzyl Benzylidene ImidazolidinedionesAntimicrobialEvaluation against various bacteria and fungi. nih.gov
Imidazolidine-2,4-dione Hybrids with MorpholineAnticonvulsant, AntinociceptiveDesign of broad-spectrum anticonvulsants. researchgate.netnih.gov
Bcl-2 Inhibitor DerivativesAnticancerTargeting anti-apoptotic proteins in cancer cells. nih.gov
5,5-Diphenylimidazolidine-2,4-dione DerivativesFatty Acid Amide Hydrolase (FAAH) InhibitionDevelopment of enzyme inhibitors.

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements, typically carbon and at least one heteroatom such as nitrogen, oxygen, or sulfur. nih.gov This class of compounds is a cornerstone of medicinal chemistry and drug development. nih.gov Over 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their central role in modern drug design.

The importance of heterocyclic compounds stems from several key characteristics:

Structural Diversity: The inclusion of heteroatoms in a ring structure introduces unique electronic and steric properties. This allows for a vast array of molecular frameworks that can be fine-tuned to interact with specific biological targets like enzymes and receptors. nih.gov Nitrogen-containing heterocycles are particularly common in pharmaceuticals due to their ability to form hydrogen bonds and engage in other crucial molecular interactions. nih.gov

"Drug-Likeness": Many heterocyclic compounds possess favorable physicochemical properties for pharmaceutical use, such as chemical and metabolic stability. nih.gov By modifying the heterocyclic scaffold, medicinal chemists can optimize a molecule's solubility, lipophilicity, and polarity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Versatility in Application: The structural variety of heterocyclic compounds allows them to be used in the synthesis of a broad spectrum of therapeutic agents, including antibiotics (e.g., penicillin), antivirals, anticancer drugs, and antidepressants (e.g., fluoxetine). nih.gov

Overcoming Drug Resistance: The development of resistance to existing drugs is a major challenge in treating diseases like bacterial infections and cancer. Heterocyclic scaffolds provide a valuable platform for designing novel agents that can circumvent these resistance mechanisms. nih.gov

Overview of Research Trajectories for the Imidazolidine (B613845) Scaffold

Research involving the imidazolidine-2,4-dione (hydantoin) scaffold is dynamic and follows several key trajectories aimed at discovering new therapeutic agents.

One major research avenue is the synthesis of novel derivatives and hybrid molecules . Scientists continuously create new compounds by modifying the core hydantoin structure at its various positions (N-1, N-3, C-5). mdpi.com This includes the synthesis of highly substituted chiral hydantoins from simple dipeptides under mild conditions, a method that simplifies the preparation of biologically active compounds. nih.govorganic-chemistry.org Another approach involves creating "hybrid" molecules that combine the hydantoin scaffold with other pharmacologically active moieties. For instance, researchers have synthesized hybrids of imidazolidine-2,4-dione with a morpholine ring to develop broad-spectrum anticonvulsants. researchgate.netnih.gov Similarly, hybrids of thiazolidine-2,4-dione with chlorophenylthiosemicarbazone have been created and studied as potential antibacterial agents. mdpi.comnih.gov

A second significant trajectory is the exploration of new biological targets . While hydantoins are well-known for their anticonvulsant effects, current research explores their potential in other therapeutic areas. This includes designing derivatives as inhibitors for enzymes like Bcl-2 for cancer treatment and lymphoid-specific tyrosine phosphatase (LYP) for autoimmune diseases. nih.gov

Finally, there is a continued focus on structure-activity relationship (SAR) studies . These investigations systematically alter the structure of the hydantoin derivatives and evaluate how these changes affect their biological activity. This helps in identifying the key structural features necessary for a desired therapeutic effect and aids in the rational design of more potent and selective drug candidates. For example, studies on anticonvulsant derivatives have shown that introducing electron-withdrawing groups, such as a chlorine atom, on the phenyl ring can be beneficial for activity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOITZTFSFDMNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352358
Record name 2,4-Imidazolidinedione, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56012-06-7
Record name 2,4-Imidazolidinedione, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for Imidazolidine-2,4-dione Core Structures

The formation of the imidazolidine-2,4-dione (hydantoin) ring is a well-documented area of heterocyclic chemistry. Various synthetic routes have been developed, offering flexibility in terms of starting materials, substitution patterns, and reaction conditions.

Cyclization reactions are the cornerstone of hydantoin (B18101) synthesis, with several named reactions providing reliable access to this scaffold.

Bucherer–Bergs Reaction : This is a classic and versatile multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. openmedscience.com The process involves the reaction of a carbonyl compound (aldehyde or ketone) with potassium cyanide and ammonium carbonate. openmedscience.com The reaction proceeds through an aminonitrile intermediate which then reacts with cyanic acid or carbon dioxide to form a urea derivative that cyclizes to the hydantoin. nih.gov This method is particularly useful for introducing diversity at the C-5 position of the hydantoin ring.

Read-Type Reaction : This approach involves the reaction of α-amino acids or their corresponding nitriles with isocyanates (or cyanates) to form a ureido intermediate, which subsequently cyclizes under basic or acidic conditions to yield the hydantoin. nih.govorganic-chemistry.org

Thermal Cyclization : Solid-phase synthesis strategies often employ a thermal, pH-neutral cyclization step. 5z.com In this method, an N-carbamyl amino acid precursor attached to a resin undergoes cyclization upon heating, releasing the hydantoin product. 5z.com This technique is advantageous when pH-sensitive functional groups are present in the molecule. 5z.com

Isocyanates are highly valuable reagents for the synthesis of N-3 substituted hydantoins, including 3-(4-Chlorophenyl)imidazolidine-2,4-dione. This method is direct and efficient for installing the desired aryl group at the N-3 position.

A common and convenient pathway involves a condensation/cyclization domino process between an isocyanate and an α-amino ester. nih.gov For the synthesis of 3-(aryl)-5-(aryl)-imidazolidine-2,4-diones, a C-arylglycine is reacted with a phenyl isocyanate. nih.gov The reaction initially forms an N-aroyl amino acid, which then undergoes acid-catalyzed cyclization and dehydration to afford the final hydantoin product. nih.gov For example, reacting C-(4-methoxyphenyl)glycine with phenyl isocyanate, followed by refluxing with hydrochloric acid, yields (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione. nih.gov This highlights the utility of isocyanates in creating specifically substituted hydantoin structures. The isocyanate group itself can be generated in situ via reactions like the Staudinger–aza-Wittig reaction of azides with carbon dioxide. beilstein-journals.org

Complex hydantoin derivatives often require multi-step synthetic sequences that provide greater control over the final structure. msu.edu

Strecker Synthesis followed by Cyclization : This two-part process begins with a Strecker synthesis to form an α-amino acid from an aldehyde, sodium cyanide, and ammonium chloride. nih.gov The resulting amino acid is then reacted with an isocyanate (e.g., 4-chlorophenyl isocyanate) and cyclized under acidic conditions to yield the target 3,5-disubstituted hydantoin. nih.gov

Ugi/Cyclization Sequence : An efficient two-step sequence involving an Ugi multicomponent reaction followed by a cyclization step can provide highly substituted hydantoins. organic-chemistry.org This microwave-assisted, one-pot strategy offers a rapid route to complex, drug-like hydantoin scaffolds. organic-chemistry.org

Solid-Phase Synthesis : This methodology is particularly useful for creating libraries of hydantoin derivatives. The synthesis typically starts with an amino acid attached to a solid support. 5z.comtandfonline.com The amino group is acylated with an isocyanate to form a urea, which is then cyclized (often thermally) to cleave the hydantoin from the resin. 5z.com This approach allows for systematic variation of substituents at different positions of the hydantoin ring.

Below is a table summarizing various synthetic pathways for the imidazolidine-2,4-dione core.

Method Precursors Key Features Typical Substitution Reference
Bucherer–Bergs ReactionKetone/Aldehyde, KCN, (NH₄)₂CO₃Multicomponent reaction; versatile for C-5 substitution.5-substituted, 5,5-disubstituted openmedscience.comnih.gov
Read-Type Reactionα-Amino acid/nitrile, IsocyanateFormation and cyclization of a ureido intermediate.N-3 and/or C-5 substituted nih.govorganic-chemistry.org
Isocyanate Condensationα-Amino ester, IsocyanateDirect method for N-3 substitution via a domino process.N-3, 5-disubstituted nih.govnih.gov
Thermal CyclizationResin-bound N-carbamyl amino acidpH-neutral conditions; suitable for solid-phase synthesis.Varied, depending on precursors 5z.com
Ugi/CyclizationMulti-component reactionMicrowave-assisted; produces highly substituted hydantoins.Highly substituted organic-chemistry.org

Derivatization Approaches for this compound and Analogues

Once the core hydantoin structure is formed, or during its synthesis, various functional groups can be introduced or modified to create analogues of this compound. These modifications can occur on the imidazolidine (B613845) ring itself or on the appended phenyl moiety.

The imidazolidine ring offers multiple sites for substitution, primarily at the C-5 and N-1 positions.

C-5 Functionalization : The substituents at the C-5 position are typically determined by the choice of the starting carbonyl compound in a Bucherer-Bergs synthesis or the α-amino acid precursor. nih.govnih.gov For instance, starting with different C-arylglycines allows for the introduction of various aryl groups at the C-5 position. nih.gov Furthermore, palladium(II) trifluoroacetate can catalyze the C-arylation of N,N-disubstituted hydantoins with aryl iodides, offering a post-synthesis modification route. organic-chemistry.org

N-1 Alkylation : The N-1 position of the hydantoin ring can also be functionalized. Alkylation reactions on hydantoins typically occur at the more acidic N-3 position first. thieme-connect.de However, N-1 substitution can be achieved under more rigorous conditions, such as using sodium hydride in DMF, or by first blocking the N-3 position. thieme-connect.deunlp.edu.ar A common strategy involves blocking the N-3 position via aminomethylation, followed by alkylation at N-1, and subsequent removal of the blocking group. unlp.edu.ar

Modifications to the 4-chlorophenyl group can be achieved either by starting with appropriately substituted precursors or by performing reactions on the intact this compound molecule.

Synthesis from Substituted Precursors : The most straightforward approach to introduce diversity on the phenyl ring is to begin the synthesis with a differently substituted phenyl isocyanate or a substituted aniline. For example, a one-pot synthesis of 3-substituted 5,5-diphenyl imidazolidine-2,4-diones has been achieved by reacting 5,5-diphenylhydantoin with various substituted aniline halides, such as p-chloroaniline and p-bromoaniline. researchgate.net This directly incorporates the desired substituted phenyl ring at the N-3 position.

Post-Synthetic Modification : Standard electrophilic aromatic substitution (EAS) reactions could theoretically be performed on the phenyl ring of the pre-formed hydantoin. However, the directing effects of the existing chloro and imidazolidinedione groups, as well as the reactivity of the hydantoin ring itself, must be carefully considered. The order of synthetic steps is critical. libretexts.org For instance, if a meta-directing group is desired relative to the hydantoin moiety, it should be introduced to the aniline precursor before hydantoin formation. libretexts.org In a relevant study, the trifluoromethyl group on an arylhydantoin was successfully replaced with iodine, demonstrating that functional group interconversion on the phenyl ring is a viable strategy for creating analogues. nih.gov

The following table outlines derivatization approaches for imidazolidine-2,4-diones.

Position Reaction Type Reagents/Method Outcome Reference
C-5ArylationPd(TFA)₂, Aryl iodideIntroduction of aryl groups at C-5. organic-chemistry.org
C-5Precursor-basedBucherer-Bergs with varied aldehydes/ketonesDiverse substituents at C-5. openmedscience.comnih.gov
N-1Alkylation1. Block N-3 (aminomethylation) 2. NaH, RX 3. DeprotectionSelective N-1 alkylation. unlp.edu.ar
N-3 Phenyl RingPrecursor-basedUse of substituted phenyl isocyanates or anilines.Varied substitution on the N-3 phenyl ring. nih.govresearchgate.net
N-3 Phenyl RingFunctional Group InterconversionReplacement of existing substituents (e.g., -CF₃ to -I).Modification of the phenyl moiety post-synthesis. nih.gov

Introduction of Complex Side Chains

The acidic proton on the N-1 position of the imidazolidine-2,4-dione ring is the primary site for introducing side chains via alkylation or acylation. These reactions typically proceed by deprotonation of the N-1 amide with a suitable base, followed by nucleophilic attack on an electrophilic reagent.

N-Acylation: A common strategy for derivatization involves the N-acylation of the hydantoin ring. This can be accomplished by reacting the parent compound with various acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine. The choice of acyl chloride allows for the introduction of a wide array of functional groups, from simple alkyl chains to complex aromatic and heterocyclic moieties. Research on the related imidazolidine-2-thione scaffold demonstrates that the nature of the acyl chloride can significantly influence the reaction's outcome.

Below is a table illustrating potential N-1 acylation reactions based on methodologies applied to similar heterocyclic systems.

Electrophile (Acyl Chloride)Base/SolventPotential N-1 Side Chain
Acetyl chlorideTriethylamine / DMFAcetyl
Benzoyl chloridePyridineBenzoyl
4-Nitrobenzoyl chloridePyridine4-Nitrobenzoyl
Thiophene-2-carbonyl chloridePyridineThiophene-2-carbonyl
2-Furoyl chloridePyridine2-Furoyl

This table is illustrative of common acylation reactions and the types of complex side chains that can be introduced at the N-1 position.

Cycloaddition Reactions: More complex heterocyclic side chains can be introduced through multi-step sequences. For instance, modification of the C-5 position of the hydantoin ring, often through a Knoevenagel condensation with an aldehyde, can yield a derivative with an exocyclic double bond. This new functionality can then participate in reactions like 1,3-dipolar cycloadditions. The reaction of a 5-ylidenehydantoin with in situ generated nitrile oxides can lead to the formation of novel spiro-compounds, effectively attaching a complex 1,2,4-oxadiazoline ring system to the core hydantoin structure.

Chemical Reactivity and Potential for Further Derivatization

The inherent chemical functionalities of this compound—namely the amide/imide carbonyl groups, the aromatic ring, and the carbon-chlorine bond—dictate its reactivity and potential for subsequent chemical modifications.

Oxidation Pathways

The imidazolidine-2,4-dione (hydantoin) ring is a relatively oxidized heterocyclic system, containing two carbonyl groups. Consequently, it is generally stable to further oxidation under mild conditions. However, studies on complex biological molecules containing this moiety, such as oxidized guanosine derivatives, show that the hydantoin ring is not entirely inert. In these specific systems, the hydantoin structure can be further oxidized, leading to ring-opened or rearranged products. pharmaguideline.com Direct oxidation of a simple N-aryl hydantoin like this compound is not a commonly reported transformation, suggesting that harsh oxidizing conditions would be required, which might compromise the integrity of the molecule, particularly the electron-rich 4-chlorophenyl ring.

Reduction Reactions

The two carbonyl groups of the imidazolidine-2,4-dione ring are susceptible to reduction by powerful hydride-donating reagents. The reactivity of these carbonyls differs due to their chemical environment; the C-4 carbonyl is part of an amide-like structure, while the C-2 carbonyl is part of an imide structure, flanked by two nitrogen atoms.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both amides and esters to the corresponding amines and alcohols. chem-station.comlibretexts.org Therefore, treatment of this compound with LiAlH₄ would likely result in the reduction of both carbonyl groups, potentially leading to the formation of 3-(4-chlorophenyl)imidazolidine or ring-opened products.

In contrast, sodium borohydride (NaBH₄) is a milder reducing agent that typically reduces aldehydes and ketones but is much less reactive towards amides and esters. pharmaguideline.comlibretexts.org This difference in reactivity could potentially allow for the selective reduction of one carbonyl group over the other, although such selectivity can be difficult to achieve in practice and may require specialized reagents or reaction conditions.

Reducing AgentReactivityPotential Product(s)
Lithium aluminum hydride (LiAlH₄)Strong; reduces amides, esters, ketones3-(4-Chlorophenyl)imidazolidine, ring-opened amino alcohols
Sodium borohydride (NaBH₄)Mild; reduces ketones, aldehydesPartial reduction or no reaction under standard conditions

Nucleophilic Substitution Patterns

Nucleophilic substitution can occur at two principal sites on the molecule: the carbonyl carbons of the hydantoin ring or the carbon atom of the 4-chlorophenyl ring that bears the chlorine atom.

Attack at Carbonyl Carbons: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. A classic example is the hydrolysis of the hydantoin ring under acidic or basic conditions. This reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile, leading to the opening of the heterocyclic ring to yield an N-(4-chlorophenyl)-N-carboxymethylurea, which can be further hydrolyzed to N-(4-chlorophenyl)glycinamide and ultimately to 4-chloroaniline and glycine. nih.gov

Advanced Structural Characterization of Novel Imidazolidine 2,4 Dione Compounds

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for probing the connectivity and electronic environment of atoms within a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular structure of 3-(4-Chlorophenyl)imidazolidine-2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, the protons of the 4-chlorophenyl group are expected to appear as a set of two doublets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The integration of these signals would correspond to four protons. The methylene (B1212753) protons (-CH₂-) of the imidazolidine (B613845) ring would likely resonate as a singlet at approximately δ 4.0-4.5 ppm, integrating to two protons. The N-H proton of the imidazolidine ring would give rise to a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration. For comparison, in the related compound (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the aromatic protons appear as a multiplet between δ 7.41 and 7.71 ppm, and the N-H proton gives a singlet at δ 9.21 ppm. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. For this compound, the two carbonyl carbons (C=O) of the dione (B5365651) moiety are expected to resonate in the downfield region, typically between δ 155 and 175 ppm. The quaternary carbon of the chlorophenyl group attached to the chlorine atom would appear around δ 130-135 ppm, while the other aromatic carbons would resonate in the δ 120-130 ppm range. The methylene carbon of the imidazolidine ring is anticipated to have a chemical shift in the range of δ 40-50 ppm. In a similar compound, (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the carbonyl carbons appear at δ 156.2 (C4) and 172.3 (C2) ppm. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2=O-~170-175
C4=O-~155-160
C5-H₂~4.0-4.5 (s, 2H)~40-50
N1-HVariable (br s, 1H)-
C1' (C-N)-~135-140
C2'/C6' (CH)~7.2-7.4 (d, 2H)~128-130
C3'/C5' (CH)~7.4-7.6 (d, 2H)~129-131
C4' (C-Cl)-~132-136

Note: These are predicted values based on data from analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Strong absorption peaks corresponding to the carbonyl (C=O) stretching vibrations of the dione group are anticipated in the region of 1700-1780 cm⁻¹. The N-H stretching vibration of the amide group within the ring should appear as a peak in the range of 3200-3300 cm⁻¹. The C-N stretching vibrations would likely be observed in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C-Cl stretching vibration of the chlorophenyl group will appear in the fingerprint region, typically below 800 cm⁻¹. For instance, the related compound (±)-3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione exhibits strong C=O stretching bands at 1773 and 1718 cm⁻¹ and an N-H stretching band at 3317 cm⁻¹. nih.gov

Interactive Data Table: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3200-3300
C-H (Aromatic)Stretch>3000
C-H (Aliphatic)Stretch<3000
C=O (Dione)Stretch1700-1780
C-NStretch1200-1350
C-ClStretch<800

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of chlorine, a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak would be observed, confirming the presence of a single chlorine atom. The fragmentation pattern would likely involve the cleavage of the imidazolidine-2,4-dione ring and the loss of the chlorophenyl group. A common fragmentation pattern for related imidazolidinediones involves the loss of the isocyanate group (PhNCO). researchgate.net

Solid-State Structural Analysis (e.g., X-ray Crystallography)

While spectroscopic techniques provide valuable information about molecular connectivity, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, provides significant insights. nih.gov The five-membered imidazolidine-2,4-dione ring is expected to be nearly planar. The 4-chlorophenyl group attached to the N3 position will likely be oriented at a significant dihedral angle with respect to the plane of the imidazolidine ring.

In the crystal lattice, molecules of this compound are expected to form hydrogen-bonded dimers through the N-H and C=O groups of the dione ring. Specifically, the N1-H of one molecule can form a hydrogen bond with the C4=O of a neighboring molecule, and vice-versa, creating a characteristic R²₂(8) ring motif. These dimeric units can then be further packed into a stable three-dimensional lattice through other intermolecular interactions such as C-H···O and π-π stacking interactions involving the chlorophenyl rings. The study of 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione also shows the formation of inversion dimers via N—H···O hydrogen bonds. najah.edunih.gov

Interactive Data Table: Expected Crystallographic Parameters for this compound

Parameter Expected Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Bond LengthsC=O (~1.21 Å), C-N (~1.38 Å), C-C (~1.52 Å)
Key Bond AnglesAngles within the five-membered ring close to 108°
ConformationNear-planar imidazolidine-2,4-dione ring
Intermolecular InteractionsN-H···O hydrogen bonding (dimer formation), π-π stacking

Note: These are predicted features based on the crystal structures of analogous compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Quantum chemical methods are instrumental in elucidating the electronic structure and intrinsic properties of the molecule.

Density Functional Theory (DFT) is a robust method for investigating the electronic and structural properties of molecules like 3-(4-Chlorophenyl)imidazolidine-2,4-dione. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. For the related compound 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, DFT calculations at the BP86/Jgauss-TZP2 level of theory were used to confirm its thioacetamide (B46855) form by correlating calculated and experimental 13C NMR chemical shifts. researchgate.netmdpi.com Similar calculations for this compound would involve optimizing the molecular geometry to find the most stable conformation.

ParameterDescription
Highest Occupied Molecular Orbital (HOMO) Energy Indicates the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap Relates to the chemical reactivity and stability of the molecule.
Dipole Moment Provides information about the overall polarity of the molecule.
Mulliken Atomic Charges Describes the charge distribution across the atoms in the molecule.

These parameters are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

For larger systems, such as the interaction of this compound with a biological target, hybrid QM/MM methods are employed. In this approach, the core part of the system (e.g., the ligand and the active site of a protein) is treated with a high-level quantum mechanics method, while the rest of the system (the protein and solvent) is described using a more computationally efficient molecular mechanics force field. This allows for a balance between accuracy and computational cost, enabling the study of complex biological systems.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations are crucial for predicting how this compound might bind to a biological target, such as an enzyme or receptor. For instance, studies on similar imidazolidine-2,4-dione derivatives have utilized molecular docking to predict their binding modes with targets like protein tyrosine phosphatase 1B (PTP1B) and anti-apoptotic Bcl-2 proteins. nih.govnih.govnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to predict the most likely binding mode.

Once a plausible binding mode is identified, the key intermolecular interactions between this compound and the target can be analyzed. These interactions are critical for the stability of the ligand-protein complex. A study on thiazolidine-2,4-dione derivatives, which are structurally related to imidazolidine-2,4-diones, identified key interactions with the VEGFR-2 enzyme. nih.gov Based on the structure of this compound, the following interactions could be anticipated:

Hydrogen Bonding: The imidazolidine-2,4-dione ring contains hydrogen bond donors (N-H groups) and acceptors (C=O groups) that can form hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The 4-chlorophenyl group can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic chlorophenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The following table illustrates the types of interactions that are typically identified in molecular docking studies of similar compounds. nih.govnih.gov

Interaction TypePotential Interacting Groups on this compoundPotential Interacting Amino Acid Residues
Hydrogen Bond Imidazolidine (B613845) N-H, C=OAsp, Glu, Ser, Thr, Gln, Asn
Hydrophobic 4-Chlorophenyl ringAla, Val, Leu, Ile, Phe
Pi-Pi Stacking 4-Chlorophenyl ringPhe, Tyr, Trp

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the flexibility of the binding pocket. Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

Studies on imidazolidine-2,4-dione derivatives have employed MD simulations to assess the stability of the ligand-protein complex and to understand the dynamic nature of the interactions. nih.govnih.gov For this compound, an MD simulation would reveal:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in docking can be tracked throughout the simulation to confirm their stability.

These simulations provide a more realistic picture of the binding event and can help to refine the understanding of the ligand's mechanism of action at a molecular level.

Structure Activity Relationship Sar and Bioisosteric Exploration

Influence of Substituent Patterns on Biological Potency and Selectivity

The biological profile of 3-(4-Chlorophenyl)imidazolidine-2,4-dione is intricately linked to the substitution patterns on its core structure. Modifications at the para-position of the phenyl ring, variations of aryl and alkyl groups, and substitutions on the imidazolidine (B613845) ring itself have been shown to significantly modulate its activity.

Effects of Halogenation (e.g., Chlorine at Para-position)

The presence of a chlorine atom at the para-position of the N-3 phenyl ring is a key determinant of the biological activity of this compound. Halogenation, in general, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can impact its interaction with biological targets.

In the context of anticonvulsant activity, studies on related 3-phenyl-pyrrolidine-2,5-dione derivatives have shown that the presence of a chlorine atom on the phenyl ring can be advantageous. For instance, a study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives demonstrated that chloro-substitution contributes to their anticonvulsant profile. Specifically, compounds with a 2-chlorophenyl or 3-chlorophenyl substituent at the 3-position of the pyrrolidine-2,5-dione ring exhibited notable activity in maximal electroshock (MES) and 6 Hz seizure tests mdpi.comnih.gov. This suggests that the electronic and steric properties imparted by the chlorine atom are favorable for interaction with the molecular targets responsible for seizure suppression, which are often voltage-gated sodium channels.

While direct comparative data for the 4-chloro substitution on the imidazolidine-2,4-dione core is not extensively detailed in the provided search results, the established importance of halogenation in similar heterocyclic anticonvulsants underscores its likely contribution to the potency of this compound.

Impact of Aryl and Alkyl Group Variations

Variations of aryl and alkyl groups at different positions of the imidazolidine-2,4-dione scaffold have a profound impact on biological activity.

At the N-3 Position: The nature of the substituent on the nitrogen at position 3 is crucial. The 4-chlorophenyl group itself is a specific aryl variation. Studies on related hydantoin (B18101) structures, such as 5,5-diphenylimidazolidine-2,4-dione (phenytoin), highlight the importance of the aromatic moieties for anticonvulsant activity bepls.comresearchgate.net. The phenyl rings in phenytoin (B1677684) are thought to be essential for its sodium channel blocking activity. In the case of this compound, the chlorophenyl group likely plays a similar role in binding to the receptor.

At the C-5 Position: Substitution at the C-5 position of the imidazolidine ring is a common strategy for modulating anticonvulsant activity. For instance, in the well-known anticonvulsant phenytoin, the two phenyl groups at the C-5 position are critical for its efficacy bepls.com. Research on other 5,5-disubstituted imidazolidine-2,4-diones has shown that a variety of alkyl and aryl groups can be tolerated, with the size and nature of these groups influencing the potency and spectrum of activity. For example, the introduction of bulky groups can enhance selectivity for certain biological targets.

The following table summarizes the general effects of aryl and alkyl group variations on the anticonvulsant activity of imidazolidine-2,4-dione derivatives based on available literature for related compounds.

Position of SubstitutionType of SubstituentGeneral Effect on Anticonvulsant ActivityReference Compound Example
N-3Aryl (e.g., Phenyl, Chlorophenyl)Often crucial for activity, contributes to receptor binding.Phenytoin, this compound
C-5Two Phenyl groupsStrong anticonvulsant activity (MES test).Phenytoin
C-5One Phenyl, one Alkyl groupCan maintain or modulate activity, may alter spectrum.Mephenytoin
C-5Spirocyclic systemsCan lead to potent anticonvulsant activity.Spiro-imidazolidinediones

Role of Imidazolidine Ring Substitutions (e.g., at N-1, C-5)

Substitutions at the N-1 and C-5 positions of the imidazolidine ring are pivotal in fine-tuning the pharmacological properties of this compound analogs.

N-1 Position: The N-1 position of the imidazolidine-2,4-dione ring is a common site for modification to improve pharmacokinetic properties and potency. N-alkylation or N-arylation can influence the compound's solubility, metabolic stability, and ability to cross the blood-brain barrier. Studies on spiro-imidazolidinedione derivatives have shown that N-1' substitution with aryl and alkyl groups can significantly affect anticonvulsant activity nih.gov. For example, in a series of N-1',N-3'-disubstituted spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones, the nature of the N-1' substituent had a marked impact on the potency in the pentylenetetrazol (scPTZ) seizure model nih.gov.

C-5 Position: As previously mentioned, the C-5 position is a critical determinant of anticonvulsant activity. The presence of two substituents at this position is a common feature of many clinically used hydantoin anticonvulsants. The nature of these substituents dictates the type of anticonvulsant activity. For instance, 5,5-diphenylhydantoin (phenytoin) is effective against generalized tonic-clonic seizures, while 5-ethyl-5-phenylhydantoin (ethotoin) has a different clinical profile. The introduction of different substituents at the C-5 position of this compound would be expected to significantly alter its biological activity.

Investigation of Bioisosteric Replacements (e.g., Thioxo Analogues) on Biological Activity

Bioisosteric replacement is a powerful tool in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the case of this compound, the replacement of one or both carbonyl oxygens with sulfur to form thioxo analogues (thiohydantoins) can lead to significant changes in activity.

Conformational Analysis and Its Correlation with Biological Response

The three-dimensional conformation of this compound is a critical factor governing its interaction with biological targets and, consequently, its biological response. Conformational analysis of anticonvulsant drugs, including hydantoins, has revealed that specific spatial arrangements of key pharmacophoric features are necessary for activity.

For many anticonvulsant drugs that act as sodium channel blockers, a common pharmacophore model includes two hydrophobic regions (often aromatic rings) and a hydrogen-bonding domain. The relative orientation of these groups is crucial for effective binding to the receptor. In this compound, the 4-chlorophenyl group serves as one of the key hydrophobic moieties.

Computational studies and experimental techniques like X-ray crystallography and NMR spectroscopy are used to determine the preferred conformations of such molecules. The imidazolidine-2,4-dione ring itself is relatively planar, but the orientation of the N-3 substituent (the 4-chlorophenyl group) relative to the hydantoin ring is a key conformational variable. The rotational freedom around the N-C bond connecting the phenyl ring to the imidazolidine core allows the molecule to adopt different conformations.

It is hypothesized that the biologically active conformation of this compound allows for optimal interaction with its target, likely a voltage-gated sodium channel. The specific dihedral angles defining the orientation of the 4-chlorophenyl ring would position it correctly within the binding pocket of the receptor, while the hydrogen bond donors and acceptors on the imidazolidine-2,4-dione ring would engage in complementary interactions. The correlation between specific conformational states and biological response is an active area of research in the design of new anticonvulsant agents.

Mechanistic Research on Biological Activities

Target Identification and Validation Methodologies

While specific target identification and validation studies for 3-(4-Chlorophenyl)imidazolidine-2,4-dione are not extensively detailed in the available literature, the methodologies can be inferred from research on the broader hydantoin (B18101) family and its derivatives. Target identification for such compounds typically involves a combination of computational and experimental approaches.

Initial screening often utilizes in silico methods, such as molecular docking, where the compound is computationally modeled to predict its binding affinity to a library of known biological targets like enzymes and receptors. nih.gov This is frequently followed by in vitro experimental validation using techniques like enzyme inhibition assays, receptor binding assays, and cellular assays to confirm the predicted biological activity and determine potency (e.g., IC₅₀ or Kᵢ values). nih.gov For instance, studies on related compounds have employed methods such as human carbonic anhydrase inhibition assays, kinase inhibition assays against targets like VEGFR-2, and cell-based assays measuring effects on signaling pathways (e.g., cAMP accumulation or β-arrestin recruitment for GPCRs). plos.orgmdpi.comfrontiersin.org

Further validation often involves structure-activity relationship (SAR) studies, where a series of related analogs are synthesized and tested to identify the key chemical features responsible for the observed biological activity. nih.gov Advanced mechanistic studies may use techniques like X-ray crystallography to determine the precise binding mode of the compound to its target protein, providing a detailed understanding of the interaction at the molecular level.

Enzyme Inhibition Mechanisms

The imidazolidine-2,4-dione scaffold is a versatile structural motif found in numerous enzyme inhibitors. jddtonline.info Research into related compounds suggests that molecules containing the this compound core may interact with various enzyme classes.

Inhibition of Human Heart Chymase and Related Serine ProteasesResearch has indicated that the imidazolidine-2,4-dione scaffold can be a basis for developing potent enzyme inhibitors, including those for serine proteases like chymase. Chymase is a protease found in mast cells that contributes to cardiovascular remodeling by generating angiotensin II and activating other profibrotic factors.nih.govfrontiersin.org

While direct inhibition by this compound has not been specifically reported, a study on substituted 3-phenylsulfonyl-1-phenylimidazolidine-2,4-dione derivatives revealed potent, non-peptide inhibitors of human heart chymase. nih.gov This suggests that the core imidazolidine-2,4-dione structure, when appropriately substituted, can serve as a template for chymase inhibition. Similarly, studies on 3-phenylsulfonylquinazoline-2,4-dione derivatives, which share some structural similarities, also identified potent chymase inhibitors, with molecular modeling suggesting interactions with the enzyme's hydrophobic pockets and active site residues. nih.gov

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) KinaseVEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.nih.govunifi.itConsequently, VEGFR-2 is a major target for anticancer drug development.selleckchem.com

Several studies have demonstrated that the thiazolidine-2,4-dione scaffold, which is structurally analogous to imidazolidine-2,4-dione, is a promising template for VEGFR-2 inhibitors. In one study, a series of new thiazolidine-2,4-dione derivatives were designed and synthesized, with compound 14a , which incorporates a 4-chlorophenyl moiety, showing potent VEGFR-2 inhibition with an IC₅₀ value of 91.51 nM. plos.org Another study on trisubstituted imidazolinones also found that derivatives containing a 4-chlorophenyl group exhibited significant inhibitory activity against VEGFR-2. nih.gov

Compound ClassSpecific DerivativeVEGFR-2 IC₅₀ (nM)Reference
Thiazolidine-2,4-dioneCompound 14a (with 4-chlorophenyl moiety)91.51 plos.org
Thiazolidine-2,4-dioneCompound 14b (with 2,4-dichlorophenyl moiety)85.85 plos.org
Thiazolidine-2,4-dioneCompound 14c (with phenethyl moiety)81.46 plos.org
ImidazolinoneCompound 3f (4-chloro phenyl derivative)100 nih.gov
ImidazolinoneCompound 3j (diazino-substituted)70 nih.gov

These findings suggest that the 4-chlorophenyl substituent, as part of a suitable heterocyclic core like imidazolidine-2,4-dione, can contribute favorably to binding and inhibition of the VEGFR-2 kinase.

Receptor Binding and Modulation Studies (e.g., CB1 Cannabinoid Receptor Inverse Agonism/Antagonism)

The cannabinoid type-1 (CB1) receptor is a G protein-coupled receptor (GPCR) extensively expressed in the brain and implicated in various physiological processes. nih.gov While direct binding studies of this compound at the CB1 receptor are not available, related structures have been investigated as allosteric modulators.

Negative allosteric modulators (NAMs) of the CB1 receptor have been explored for therapeutic potential. Research on a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs identified them as CB1 NAMs. nih.gov Although the core structure is a urea rather than an imidazolidine-2,4-dione, the presence of the 4-chlorophenyl group is a common feature. Similarly, the diaryl urea compound PSNCBAM-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea) was identified as a CB1 receptor NAM, demonstrating that it could decrease the functional response of CB1 agonists. nih.gov These findings highlight that the 4-chlorophenyl moiety is a recurring structural element in compounds that modulate CB1 receptor activity.

Cellular Pathway Modulation (e.g., Signaling Cascades, Gene Expression Regulation)

The imidazolidine-2,4-dione (hydantoin) scaffold is present in molecules that can modulate critical cellular pathways, including those involved in cell survival and proliferation.

One area of investigation is the inhibition of anti-apoptotic proteins. A study focused on designing and synthesizing a series of imidazolidine-2,4-dione derivatives to test their inhibitory activities against anti-apoptotic B-cell lymphoma-2 (Bcl-2) family proteins. nih.gov These proteins are key regulators of the intrinsic apoptosis pathway, and their inhibition is a promising strategy for cancer therapy. This research indicates that the imidazolidine-2,4-dione core can serve as a scaffold for developing modulators of cellular apoptosis.

Furthermore, hydantoin-cored ligands have been studied for their ability to target the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. nih.gov Abnormal activation of this pathway is linked to several human cancers. Structure-activity relationship studies of diaryl hydantoin analogs revealed that specific substitutions could enhance potency, demonstrating the tunability of this scaffold for modulating specific signaling cascades. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Hybrid Pharmacophores

A promising strategy in modern drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units to generate a single compound with potentially synergistic or additive biological effects. rsc.org This approach aims to improve the affinity and efficacy of the compound by allowing it to interact with multiple biological targets or different sites on a single target. rsc.org

Future research will likely focus on synthesizing hybrid compounds incorporating the 3-(4-Chlorophenyl)imidazolidine-2,4-dione moiety. Drawing inspiration from related scaffolds, this could involve combining it with other biologically active heterocycles. For instance, studies on thiazolidine-2,4-dione, a structurally similar core, have shown success in creating hybrids with acridine, triazole, and thiosemicarbazone fragments to generate potent antitumor, antifungal, and antibacterial agents, respectively. mdpi.commdpi.comnih.gov This "hybrid pharmacophore" approach could unlock new therapeutic potential for imidazolidine-2,4-dione derivatives. nih.gov Researchers might explore linking the this compound core to moieties known for specific targeting, such as fragments that inhibit topoisomerases or kinases, to create multi-target anticancer agents. mdpi.com

Hybrid Strategy ExamplePotential Therapeutic AreaReference Scaffold
Imidazolidinedione + AcridineAnticancerThiazolidine-2,4-dione mdpi.com
Imidazolidinedione + TriazoleAntifungalThiazolidine-2,4-dione mdpi.com
Imidazolidinedione + ThiosemicarbazoneAntibacterial, AntimycobacterialThiazolidine-2,4-dione nih.govnih.gov
Imidazolidinedione + 1,3,4-OxadiazoleAntidiabeticThiazolidine-2,4-dione rsc.org

High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

Lead optimization is a critical phase in drug development that aims to refine the properties of a promising lead compound. High-Throughput Screening (HTS) and combinatorial chemistry are powerful tools that accelerate this process. HTS allows for the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. arizona.edu

In the context of this compound, future efforts will involve the generation of large, diverse chemical libraries based on this scaffold using combinatorial chemistry. This involves systematically making a wide range of structural modifications, such as altering substituents on the phenyl ring or at other positions of the imidazolidine (B613845) core. These libraries can then be subjected to HTS to identify compounds with improved activity. arizona.edu The process typically involves a primary screen to identify initial "hits," followed by secondary and orthogonal assays to confirm activity and eliminate false positives. arizona.edu Potency is then measured by testing active compounds across a range of concentrations to determine their IC50 or EC50 values, ranking them for further development. arizona.edu This systematic approach allows for the efficient exploration of the structure-activity relationship (SAR) landscape to identify optimized drug candidates.

Refinement of Selectivity and Efficacy Profiles

A major goal in drug development is to maximize the therapeutic efficacy of a compound while minimizing off-target effects. This requires refining the molecule's selectivity for its intended biological target. For derivatives of this compound, future research will focus on systematic structural modifications to enhance these profiles.

Structure-activity relationship (SAR) studies are central to this effort. For example, research on related thiazolidine-2,4-dione hybrids has shown that the nature and position of substituents on the aromatic rings significantly influence both potency and selectivity. mdpi.com Studies have demonstrated that adding electron-withdrawing groups can increase antiproliferative activity, while other modifications can modulate selectivity against cancer cell lines versus non-cancerous cells. mdpi.com Similarly, research on nitrostyrylthiazolidine-2,4-diones revealed that the position of a nitro group on the phenyl ring was critical for antileishmanial activity and selectivity. mdpi.com

Applying these principles, researchers will likely synthesize and test a series of this compound analogs with varied substituents on the chlorophenyl ring (e.g., altering the position of the chlorine atom or adding other functional groups) and at the N1 and C5 positions of the imidazolidine ring. This systematic approach will help delineate the structural requirements for potent and selective inhibition of specific targets, leading to the development of safer and more effective drug candidates.

Exploration of New Biological Targets and Disease Indications

The imidazolidine-2,4-dione (hydantoin) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.com Derivatives have been investigated for a diverse array of therapeutic applications, including as anticonvulsants, antiarrhythmics, antimicrobial agents, and nonsteroidal antiandrogens. mdpi.comnih.gov

Future research on this compound will undoubtedly extend beyond its initial applications to explore new therapeutic possibilities. Based on the activities of related compounds, several areas are ripe for investigation:

Anticancer: Imidazolidine-2,4-dione derivatives have been designed as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are key targets in cancer therapy. nih.gov

Antidiabetic: The scaffold has been used to develop novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a major target for treating type 2 diabetes. nih.gov

Antiparasitic: Hydantoin-based compounds have been identified as new leads for antimalarial drug discovery, showing potency against Plasmodium falciparum. mdpi.com

Antimicrobial: Various derivatives of imidazolidine-2,4-dione and the related 2-thioxoimidazolidin-4-one have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.netresearchgate.net

Screening of this compound and its future analogs against a broad panel of enzymes, receptors, and microbial strains could uncover entirely new biological activities and lead to treatments for a wider range of diseases.

Potential Biological TargetDisease IndicationSupporting Evidence from Related Compounds
Bcl-2 ProteinsCancerImidazolidine-2,4-dione derivatives show inhibitory activity. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Type 2 DiabetesImidazolidine-2,4-dione derivatives act as novel PTP1B inhibitors. nih.gov
Plasmodium falciparum targetsMalariaSpiropiperidine hydantoins identified as potent antimalarials. mdpi.com
Bacterial/Fungal EnzymesInfectious DiseasesThiohydantoins and imidazolidinediones show antimicrobial effects. researchgate.netresearchgate.net

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

The integration of computational methods with experimental synthesis and testing has revolutionized drug discovery, enabling a more rational approach to designing new therapeutic agents. emanresearch.org This synergy, often referred to as computer-aided drug design (CADD), is expected to play a pivotal role in the future development of this compound derivatives. researchgate.net

CADD approaches are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used. emanresearch.org Researchers can computationally model how different derivatives of this compound bind to the active site of a target protein, such as PTP1B or Bcl-2. nih.gov This allows for the prediction of binding affinities and the rational design of modifications to improve interactions and enhance potency. researchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are employed. emanresearch.org Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on the chemical structures and known biological activities of a series of compounds. emanresearch.org

Furthermore, advanced computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with better drug-like characteristics early in the discovery process. researchgate.net Molecular dynamics simulations can provide insights into the dynamic interactions between a ligand and its target, further explaining its mechanism of action. nih.gov The combination of these in silico predictions with targeted chemical synthesis and biological evaluation creates an efficient cycle for lead optimization and the development of novel drugs based on the this compound scaffold. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)imidazolidine-2,4-dione and its derivatives?

The synthesis typically involves multi-step reactions. For example, imidazolidine-2,4-dione derivatives can be prepared via condensation of substituted benzaldehydes with urea analogs, followed by functionalization. A documented method includes reacting imidazolidine-2,4-dione with 2-chloro-6-fluorobenzyl chloride under basic conditions to form intermediates, which are further modified using reagents like Lawesson’s reagent to introduce thio-functional groups . Cyclization reactions with piperazine or morpholine derivatives under reflux conditions (e.g., in dioxane or DMF) are also common for generating advanced analogs .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized for characterizing this compound derivatives?

High-resolution 1H^1H- and 13C^{13}C-NMR are critical for structural confirmation. For example, in derivatives like 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, distinct chemical shifts are observed:

  • 1H^1H-NMR: Aromatic protons at δ 7.2–7.6 ppm, methyl groups at δ 1.5–2.0 ppm.
  • 13C^{13}C-NMR: Carbonyl carbons (C=O) at δ 170–175 ppm, quaternary carbons at δ 55–60 ppm . Deuterated solvents (e.g., DMSO-d6) and relaxation agents (e.g., Cr(acac)3_3) enhance signal resolution for complex splitting patterns.

Q. What stability considerations are critical during storage and handling of this compound?

While the compound is generally stable under ambient conditions, thermal decomposition can occur above 200°C. Storage in inert atmospheres (argon or nitrogen) and avoidance of prolonged exposure to moisture are recommended. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can preemptively identify degradation thresholds .

Q. Which analytical techniques are suitable for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, achieving >97% purity for most derivatives . Liquid chromatography-mass spectrometry (LC/MS) confirms molecular weight (e.g., [M+H]+^+ peaks at m/z 259–300) and detects impurities. Melting point analysis (>260°C for some derivatives) provides additional validation .

Q. How can researchers address discrepancies in reported biological activity data for imidazolidine-2,4-dione derivatives?

Contradictions in bioactivity (e.g., antimicrobial vs. CNS effects) may arise from structural variations (e.g., substituents on the phenyl ring). Methodological reconciliation involves:

  • Side-by-side assays under standardized conditions (e.g., MIC for antimicrobial activity).
  • Comparative molecular docking to assess binding affinity differences across targets .

Advanced Research Questions

Q. What strategies are effective for designing this compound derivatives with enhanced blood-brain barrier (BBB) permeability for CNS applications?

Structural modifications to improve lipophilicity (e.g., halogenation, alkylation) and reduce polar surface area (<90 Ų) are key. Derivatives with morpholine or piperazine moieties exhibit enhanced BBB penetration, as evidenced by in vitro permeability assays (e.g., PAMPA-BBB) . Molecular dynamics simulations can predict logP and efflux ratios to prioritize candidates.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve conformational ambiguities in imidazolidine-2,4-dione derivatives?

SC-XRD provides precise bond angles and torsion angles critical for understanding stereoelectronic effects. For example, in 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, the dihedral angle between the chlorophenyl and fluorophenyl groups is 85.7°, influencing π-π stacking interactions . Data collection at 173 K minimizes thermal motion artifacts.

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Hydantoin derivatives inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding at the pterin pocket. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF3_3, -Cl) enhance potency against Gram-positive pathogens (e.g., MIC = 2 µg/mL for S. aureus). Time-kill assays and resistance induction studies validate target specificity .

Q. How can computational methods guide the optimization of imidazolidine-2,4-dione derivatives for dual pharmacological targets?

Hybrid QSAR/MM-GBSA models predict affinity for both acetylcholinesterase (AChE) and NMDA receptors. For CNS-active derivatives, substituents like 4-(morpholinosulfonyl)phenyl improve AChE inhibition (IC50_{50} = 0.8 µM) while maintaining NMDA antagonism (Ki_i = 12 nM). Free-energy perturbation (FEP) calculations optimize substituent placement .

Q. What experimental protocols mitigate synthetic challenges in introducing thio-functional groups to imidazolidine-2,4-dione cores?

Lawesson’s reagent is preferred over P4_4S10_{10} for thionation due to higher yields (>80%) and milder conditions. Reaction monitoring via 31P^{31}P-NMR ensures complete conversion of oxo- to thio-groups. Post-synthetic purification via silica gel chromatography (hexane:EtOAc = 3:1) removes residual sulfur byproducts .

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Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)imidazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.